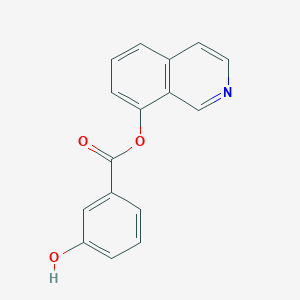

Isoquinolin-8-yl 3-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-8-yl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-13-5-1-4-12(9-13)16(19)20-15-6-2-3-11-7-8-17-10-14(11)15/h1-10,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQSLCTXCQUZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)OC(=O)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for Isoquinolin 8 Yl 3 Hydroxybenzoate and Its Analogues

Advanced Strategies for the Synthesis of the Isoquinoline (B145761) Core

The construction of the isoquinoline nucleus is a fundamental step in the synthesis of a vast array of biologically active compounds. Over the years, chemists have developed numerous methods, ranging from classical name reactions to modern catalytic approaches, to efficiently assemble this heterocyclic system.

Friedel-Crafts Type Cyclizations for Dihydroisoquinolinone Precursors

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, has been effectively employed in the synthesis of isoquinoline precursors, particularly dihydroisoquinolinones. nih.govrsc.org This approach typically involves an intramolecular electrophilic aromatic substitution, where a suitable tethered electrophile cyclizes onto an aromatic ring to form the heterocyclic core. nih.govrsc.org

One common strategy involves the cyclization of arylethylisocyanates to yield 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net This method provides a direct route to the dihydroisoquinolinone scaffold, which can then be further elaborated to access a variety of isoquinoline derivatives. The efficiency of these cyclizations can be influenced by the choice of catalyst, often a strong Lewis acid like aluminum chloride, and the reaction conditions. nih.govrsc.org Researchers have explored various catalysts and solvent systems to optimize yields and minimize side reactions. mdpi.com For instance, trifluoroacetic acid has been utilized as a catalyst for the intramolecular Friedel-Crafts hydroarylation of cinnamic acid derivatives to produce dihydroquinolinones. mdpi.com

Recent advancements have also focused on developing more environmentally friendly and efficient protocols. These include the use of solid-supported catalysts and milder reaction conditions to reduce the generation of hazardous byproducts. mdpi.com The strategic application of Friedel-Crafts type cyclizations remains a valuable tool in the synthetic chemist's arsenal (B13267) for the construction of isoquinoline frameworks.

Multi-component Reactions and Catalytic Functionalization Routes

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov Several MCRs have been developed for the synthesis of isoquinolines and related heterocyclic systems. acs.orgmdpi.com

For example, a three-component reaction involving an isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid has been reported for the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org This reaction proceeds through a sequential formation of a spirooxindole, generation of an isocyanate, and subsequent addition of a second molecule of tetrahydroisoquinoline. acs.org Optimization of reaction parameters such as solvent and temperature is crucial for achieving high yields. acs.org

Catalytic functionalization routes represent another modern and efficient strategy for isoquinoline synthesis. nih.govnih.gov Transition metal catalysis, particularly with palladium, rhodium, and copper, has enabled novel bond formations and C-H activation/annulation strategies. nih.govmdpi.comorganic-chemistry.org A notable example is the palladium-catalyzed α-arylation of an enolate, followed by in situ trapping with an electrophile and aromatization with ammonium (B1175870) chloride, to furnish substituted isoquinolines in a one-pot procedure. nih.govnih.gov This method allows for the modular and convergent synthesis of polysubstituted isoquinolines. nih.gov Rhodium(III)-catalyzed C-H activation and annulation of benzamides with internal alkynes has also been developed to synthesize functionalized isoquinolone derivatives. mdpi.comfao.org

These catalytic methods offer high levels of regioselectivity and functional group tolerance, making them highly versatile for the synthesis of a wide range of isoquinoline derivatives. mdpi.comorganic-chemistry.org

Strategic Derivatization of Hydroxybenzoate Moieties

The hydroxybenzoate moiety is a key component of the target molecule, and its strategic derivatization is crucial for modulating the compound's properties and for establishing structure-activity relationships. The phenolic hydroxyl group of hydroxybenzoates can be readily modified through various chemical transformations.

A common derivatization strategy involves the alkylation or acylation of the hydroxyl group. For instance, 8-hydroxyquinoline (B1678124) derivatives have been alkylated with reagents like 1,3-dibromopropane (B121459) to introduce functionalized side chains. nih.gov The Williamson ether synthesis is another widely used method for this purpose, reacting the hydroxyl group with a suitable alkyl halide in the presence of a base. researchgate.net

Furthermore, derivatization can be employed to enhance the analytical detection of hydroxybenzoates and their metabolites. A derivatization-enhanced detection strategy (DEDS) using sulfonyl chloride reagents to label the phenolic hydroxyl group has been developed to improve the sensitivity of mass spectrometric analysis. nih.gov This approach is valuable for studying the metabolism of these compounds. nih.gov The choice of derivatization strategy depends on the desired final product and the specific application, whether for creating analogues for biological testing or for analytical purposes.

Total Synthesis Approaches for Complex Isoquinoline-Hydroxybenzoate Architectures

The synthesis of naphthylisoquinoline alkaloids, for example, often relies on the connection of a preformed isoquinoline unit with a functionalized naphthalene (B1677914) fragment. acs.org The key step in such syntheses is the stereocontrolled construction of the biaryl linkage. acs.org Similarly, the synthesis of Isoquinolin-8-yl 3-hydroxybenzoate would likely involve the synthesis of an 8-functionalized isoquinoline and a 3-hydroxybenzoic acid derivative, followed by an esterification reaction.

Exploration of Stereoselective Synthetic Pathways

The introduction of stereocenters in a controlled manner is a critical aspect of modern organic synthesis, particularly for compounds with biological activity, as different stereoisomers can exhibit vastly different pharmacological profiles. In the context of isoquinoline synthesis, stereoselectivity is often crucial, especially for tetrahydroisoquinoline alkaloids which can possess multiple chiral centers. acs.orgclockss.org

Several strategies have been developed to achieve stereoselective synthesis of isoquinolines. One common approach is the use of chiral auxiliaries. acs.org For instance, the Bischler-Napieralski cyclization of amides derived from chiral amino acids or other chiral synthons can lead to the formation of enantioenriched dihydroisoquinolines. acs.org Subsequent stereoselective reduction of the C=N double bond then furnishes chiral tetrahydroisoquinolines. acs.orgclockss.org

Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective isoquinoline synthesis. acs.org Homogeneous catalytic hydrogenation of enamides or imines using chiral transition metal catalysts, such as those based on rhodium or ruthenium, can provide access to highly enantioenriched isoquinoline derivatives. acs.orgclockss.org The stereochemical outcome is determined by the chirality of the catalyst. acs.org More recently, organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of isoquinoline-fused heterocycles. rsc.org For example, N-heterocyclic carbene (NHC) catalyzed asymmetric dearomatizing reactions of isoquinolines have been developed. rsc.org

The development of novel stereoselective methods continues to be an active area of research, aiming to provide efficient and practical routes to enantiomerically pure isoquinoline-based compounds.

Derivatization Strategies for Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies involve the synthesis and biological evaluation of a series of analogues to identify key structural features responsible for the desired pharmacological effect. For isoquinoline-hydroxybenzoate compounds, derivatization strategies focus on systematically modifying different parts of the molecule, including the isoquinoline core, the hydroxybenzoate moiety, and the linker connecting them.

Systematic modifications of the isoquinoline ring, such as the introduction of various substituents at different positions, can provide valuable insights into the steric and electronic requirements for biological activity. nih.gov Similarly, altering the substitution pattern on the hydroxybenzoate ring or modifying the hydroxyl group can significantly impact the compound's properties. nih.gov

For example, in a study of benzothiazole-isoquinoline derivatives, the introduction of different substituents on the benzothiazole (B30560) ring led to significant variations in their inhibitory activity against monoamine oxidase (MAO). nih.gov The position and nature of the substituent (electron-donating or electron-withdrawing) were found to be critical for activity. nih.gov Such systematic derivatization and subsequent biological testing allow for the construction of a comprehensive SAR profile, guiding the design of more potent and selective compounds. The use of quantitative structure-activity relationship (QSAR) analysis can further aid in understanding the relationship between physicochemical properties and biological activity. walisongo.ac.id

Positional Modifications on the Isoquinoline Moiety

The isoquinoline ring system offers several positions for substitution, allowing for the generation of a diverse library of analogues. The reactivity of the isoquinoline nucleus towards electrophilic substitution is influenced by the nitrogen atom, which deactivates the ring, particularly the pyridinoid ring. However, the benzenoid ring is more susceptible to electrophilic attack. The general order of electrophilic reactivity for the neutral isoquinoline molecule is 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org

Common strategies for modifying the isoquinoline moiety include:

Halogenation: Introduction of halogen atoms (e.g., chloro, bromo) at various positions of the isoquinoline ring can be achieved through electrophilic halogenation reactions. For example, bromination of 8-hydroxyquinoline can be accomplished using N-bromosuccinimide (NBS). mdpi.com These halogenated intermediates can then be used in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide variety of substituents.

Nitration and Amination: Nitration of the isoquinoline ring, followed by reduction of the nitro group, provides access to amino-substituted analogues. The position of nitration can be influenced by the reaction conditions and the presence of other substituents. For example, oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate (B83412) affects only the benzene (B151609) ring, while with 5-nitroisoquinoline, only the pyridine (B92270) ring is oxidized. shahucollegelatur.org.in

Alkylation and Arylation: Alkyl or aryl groups can be introduced onto the isoquinoline ring through various methods, including Friedel-Crafts reactions (for the benzenoid ring) and palladium-catalyzed cross-coupling reactions. nih.gov The use of organometallic reagents, such as Grignard reagents, in the presence of a copper catalyst, can also lead to the formation of 2-alkyl-8-hydroxyquinoline derivatives from the corresponding N-oxide. mdpi.com

Mannich Reaction: The Mannich reaction provides a route to introduce aminomethyl groups, typically at the C-7 position of 8-hydroxyquinoline, which is analogous to the active position in 1-naphthol. researchgate.net

Table 1: Examples of Positional Modifications on the Isoquinoline Moiety

| Modification Type | Reagents and Conditions | Resulting Substituent | Reference |

| Bromination | N-Bromosuccinimide (NBS) in Chloroform | Bromo group at C-7 | mdpi.com |

| Nitration | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Nitro group (position varies) | shahucollegelatur.org.in |

| Alkylation | Grignard reagent (RMgX), Cu catalyst on N-oxide | Alkyl group at C-2 | mdpi.com |

| Aminomethylation | Formaldehyde, Secondary Amine (Mannich Reaction) | Aminomethyl group at C-7 | researchgate.net |

Substituent Variations on the Hydroxybenzoate Moiety

Standard aromatic substitution reactions can be employed to introduce a range of functional groups, including:

Halogenation, Nitration, and Sulfonation: These classic electrophilic aromatic substitution reactions can be used to introduce halogens, nitro groups, and sulfonic acid groups at different positions on the hydroxybenzoate ring.

Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl and acyl groups.

Hydroxylation: The introduction of additional hydroxyl groups can be achieved through various oxidation methods. For example, the enzyme 3-hydroxybenzoate 6-hydroxylase can catalyze the para-hydroxylation of 3-hydroxybenzoate to form 2,5-dihydroxybenzoate. nih.gov

The position and nature of the substituent on the hydroxybenzoate ring can significantly impact the reactivity of the ester group. For instance, the rate of alkaline hydrolysis of phenyl esters of substituted benzoic acids is influenced by the electronic and steric effects of the substituents. researchgate.net Electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating and sterically bulky groups tend to decrease it.

Table 2: Examples of Substituent Variations on the Hydroxybenzoate Moiety

| Substituent | Position | Potential Synthetic Method | Reference |

| Hydroxyl | C-6 | Enzymatic hydroxylation | nih.gov |

| Various | ortho, meta, para | Standard electrophilic aromatic substitution | researchgate.net |

Linker Region Modifications and Their Impact on Molecular Recognition

The ester linkage connecting the isoquinoline and hydroxybenzoate moieties can be considered a simple linker. However, more complex linkers can be designed and synthesized to alter the distance, flexibility, and chemical nature of the connection between the two aromatic systems. These modifications can have a profound impact on the molecule's ability to interact with biological targets.

Research on related 8-hydroxyquinoline glycoconjugates has shown that modifying the linker can significantly affect cytotoxicity and metal-chelating properties. mdpi.com Key strategies for linker modification include:

Altering Linker Length: The length of the linker can be systematically varied by introducing alkyl chains of different lengths. This can be achieved by synthesizing precursors with appropriate chain lengths before the final esterification or by using bifunctional linkers. Studies on related compounds have shown that extending the alkyl chain can influence biological activity. mdpi.com

Introducing Different Functional Groups: The ester linkage can be replaced with other functional groups, such as amides or ethers, to change the linker's properties. Amide bonds, for instance, can introduce hydrogen bonding capabilities and alter the rotational freedom of the molecule. The presence of additional amide groups in a linker has been shown to improve the activity of some glycoconjugates, potentially by enhancing their ability to chelate metal ions. mdpi.com

Incorporating Heterocyclic Rings: The linker can be made more rigid and structurally defined by incorporating heterocyclic rings, such as a 1,2,3-triazole ring, which can be readily formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. mdpi.com

Table 3: Examples of Linker Modifications and Their Potential Impact

| Linker Modification | Synthetic Strategy | Potential Impact on Molecular Properties | Reference |

| Chain Extension | Use of ω-haloalkanoic acids in synthesis | Increased flexibility, altered distance between moieties | mdpi.com |

| Amide Bond Introduction | Amidation reaction instead of esterification | Increased hydrogen bonding capacity, altered geometry | mdpi.com |

| Triazole Ring Incorporation | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Rigidified linker, introduction of heteroatoms | mdpi.com |

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of Isoquinoline-Hydroxybenzoate Systems

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for isoquinolin-8-yl 3-hydroxybenzoate is not publicly documented, the analysis of related isoquinoline (B145761) and hydroxybenzoate systems provides a robust framework for predicting its solid-state architecture.

The crystal structure of this compound would be significantly influenced by the formation of supramolecular synthons, which are robust and predictable non-covalent interactions. researchgate.net Given the functional groups present—a pyridine-like nitrogen, a phenolic hydroxyl group, and an ester—several key interactions are anticipated.

The most dominant interaction would likely be the O-H···N heterosynthon , a strong hydrogen bond formed between the phenolic hydroxyl group of the 3-hydroxybenzoate moiety and the nitrogen atom of the isoquinoline ring. This type of hydroxyl-pyridine interaction is known to be highly persistent and is a primary tool in the crystal engineering of cocrystals containing these functionalities. researchgate.net

Table 1: Predicted Supramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond (Heterosynthon) | Phenolic -OH | Isoquinoline N | Primary organizing motif |

| Hydrogen Bond | Aromatic C-H | Ester C=O | Secondary stabilization |

| Hydrogen Bond | Aromatic C-H | Phenolic -O- | Secondary stabilization |

| π-π Stacking | Isoquinoline Ring | Benzoate (B1203000) Ring | Contributes to packing efficiency |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for isoquinoline-based compounds. nih.gov Different polymorphs can arise from variations in the network of supramolecular synthons. For instance, a competing O-H···O homosynthon , where the phenolic hydroxyl group hydrogen bonds to the ester's carbonyl oxygen, could potentially form under specific crystallization conditions, leading to a different crystal packing and thus a distinct polymorph. nih.gov

Crystal engineering provides a strategic approach to target and isolate desired polymorphic forms. nih.govmdpi.com By systematically varying crystallization parameters such as solvent, temperature, and cooling rate, it is possible to control which supramolecular synthons are preferentially formed. rsc.org This control is essential for producing materials with consistent and predictable physical properties.

High-Resolution Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are indispensable for confirming the covalent structure of a molecule and providing insights into its conformation in solution.

NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom. While experimental spectra for this compound are not available, its ¹H and ¹³C NMR spectra can be reliably predicted based on the known spectra of its precursors, 8-hydroxyisoquinoline and 3-hydroxybenzoic acid. nist.govnih.gov The formation of the ester linkage significantly influences the chemical shifts of nearby nuclei.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Shift (ppm) | Rationale |

|---|---|---|

| H (Isoquinoline) | 9.0 - 9.5 | Protons on the pyridine (B92270) ring of isoquinoline. |

| H (Isoquinoline) | 7.5 - 8.5 | Protons on the benzene (B151609) ring of isoquinoline. |

| H2' (Benzoate) | ~7.8 | Ortho to ester, deshielded by C=O. |

| H4', H6' (Benzoate) | ~7.5 | Meta to ester, complex splitting. |

| H5' (Benzoate) | ~7.2 | Ortho to hydroxyl group. |

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Shift (ppm) | Rationale |

|---|---|---|

| C=O (Ester) | 164 - 166 | Characteristic ester carbonyl shift. |

| C (Ar-O, Phenolic) | 157 - 159 | Carbon attached to the phenolic -OH. |

| C (Ar-O, Ester) | 148 - 150 | Isoquinoline carbon attached to the ester oxygen. |

Multi-dimensional NMR techniques would be crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the isoquinoline and benzoate spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital as it would show long-range correlations (2-3 bonds), establishing the key connection across the ester linkage. An HMBC experiment would show a correlation between the protons on the benzoate ring (e.g., H2' and H6') and the ester carbonyl carbon (C=O), as well as between the carbonyl carbon and the protons on the isoquinoline ring near the ester oxygen.

Vibrational spectroscopy is used to identify the functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl nist.gov |

| 3100 - 3000 | C-H stretch | Aromatic |

| ~1735 | C=O stretch | Ester docbrown.info |

| 1600 - 1450 | C=C stretch | Aromatic Rings |

| ~1250 | C-O stretch (asymmetric) | Ester |

Mass spectrometry (MS) confirms the molecular weight of a compound and provides structural information through analysis of its fragmentation pattern. For this compound (MW = 265.26), the parent molecular ion [M]⁺ peak would be observed at m/z 265.

The fragmentation pattern would be dominated by the cleavage of the ester bond, which is the weakest linkage. The primary fragmentation pathways are predicted to be:

Acylium ion formation: Cleavage of the C-O bond on the isoquinoline side would yield a stable 3-hydroxybenzoyl acylium ion.

Phenoxide radical cation formation: Cleavage of the O-C bond on the benzoate side would yield the isoquinolin-8-ol (B1417454) radical cation.

Table 5: Predicted Major Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 265 | [M]⁺ (Molecular Ion) | [C₁₆H₁₁NO₃]⁺ |

| 145 | [Isoquinolin-8-ol]⁺ | [C₉H₇NO]⁺ |

| 121 | [3-Hydroxybenzoyl]⁺ | [C₇H₅O₂]⁺ |

The base peak would likely be either m/z 145 or m/z 121, depending on the relative stability of the charged fragments. nih.govdocbrown.info This fragmentation data provides definitive evidence for the connectivity of the isoquinoline and 3-hydroxybenzoate moieties through an ester linkage.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Isoquinolin-8-yl 3-hydroxybenzoate, DFT calculations are crucial for understanding its inherent reactivity and electronic properties. tandfonline.comresearchgate.netrsc.org These calculations typically involve optimizing the molecule's geometry to its lowest energy state and then computing various electronic parameters. nih.gov

Electrostatic Potential Surfaces and Electron Localization Function (ELF) Assessment

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. rsc.org The MEP map illustrates regions of positive and negative electrostatic potential. For this compound, the electronegative oxygen and nitrogen atoms create regions of negative potential (typically colored red or orange), indicating sites susceptible to electrophilic attack. Conversely, regions around hydrogen atoms exhibit positive potential (blue), marking them as sites for nucleophilic interaction. This visual representation is critical for understanding hydrogen bonding and other non-covalent interactions. rsc.org

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.orgjussieu.fr It is a powerful tool for interpreting chemical bonding. taylorandfrancis.com An ELF analysis of this compound would distinguish core electrons from valence electrons and clearly define covalent bonds and lone pairs. wikipedia.org Regions of high ELF values (approaching 1.0) signify strong covalent bonding or lone pair localization, while lower values around 0.5 are indicative of delocalized, metallic-like electron distributions. taylorandfrancis.com This assessment helps in understanding the nature of the aromatic rings and the ester linkage within the molecule.

Quantum Chemical Descriptors (Hardness, Softness, Electrophilicity, Nucleophilicity, Dipole Moment)

Quantum chemical descriptors are quantitative values derived from DFT calculations that describe the global reactivity of a molecule. researchgate.netnih.govnih.gov These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eprajournals.com A small HOMO-LUMO energy gap generally implies higher reactivity. nih.gov

For this compound, these descriptors provide a quantitative basis for its chemical behavior:

Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap, making it less reactive. Softness is the reciprocal of hardness.

Electrophilicity (ω) and Nucleophilicity (ε): The electrophilicity index measures a molecule's ability to accept electrons, while nucleophilicity indicates its capacity to donate electrons. These values help predict how the molecule will behave in polar reactions.

| Descriptor | Symbol | Significance |

|---|---|---|

| Hardness | η | Measures resistance to deformation of electron cloud. |

| Softness | S | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index | ω | Propensity to accept electrons. |

| Nucleophilicity Index | ε | Propensity to donate electrons. |

| Dipole Moment | µ | Indicates overall molecular polarity. |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Ligand–Protein Interaction Profiling and Binding Potential Determination

Docking simulations of this compound against various protein targets can generate a profile of its potential biological interactions. nih.govosu.eduresearchgate.net The primary output of these simulations is a binding score or binding affinity (often expressed in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable protein-ligand complex. nih.gov These studies can predict whether the compound is likely to inhibit enzymes like kinases, proteases, or interact with receptors involved in cell signaling. For instance, docking studies on similar isoquinoline (B145761) alkaloids have been performed against targets like the main protease of SARS-CoV-2 and angiotensin-converting enzyme 2 (ACE2). nih.gov

| Illustrative Protein Target | Target Class | Hypothetical Binding Score (kcal/mol) |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Enzyme (Oxidoreductase) | -8.5 |

| Thrombin | Enzyme (Serine Protease) | -7.9 |

| Carbonic Anhydrase II | Enzyme (Lyase) | -7.2 |

Identification of Key Amino Acid Residues and Binding Site Complementarity

Beyond a simple score, docking reveals the specific interactions that stabilize the ligand in the protein's active site. youtube.com For this compound, key interactions would likely include:

Hydrogen Bonds: The hydroxyl group on the benzoate (B1203000) ring and the nitrogen atom in the isoquinoline ring are potential hydrogen bond donors and acceptors, respectively. They could form crucial hydrogen bonds with polar amino acid residues like serine, threonine, or glutamic acid in a binding pocket.

Hydrophobic Interactions: The aromatic rings of the isoquinoline and benzoate moieties can engage in hydrophobic and π-π stacking interactions with nonpolar residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net

Analyzing this complementarity between the ligand's shape and the binding site's topology is essential for predicting binding affinity and guiding the design of more potent derivatives. youtube.com

Molecular Dynamics (MD) Simulations for Dynamic Stability and Conformational Landscape

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govresearchgate.net By simulating the motions of atoms and molecules, MD can assess the stability of a docked pose and explore the conformational changes in both the ligand and the protein upon binding. nih.govuzh.chresearchgate.net

MD simulations of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between atoms to model their movement over nanoseconds or longer. youtube.com Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. High fluctuations can indicate flexible regions of the protein, while residues in the binding site that interact with the ligand are often stabilized, showing lower RMSF values.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds over the simulation period, confirming the key interactions predicted by docking.

These simulations provide a more realistic and rigorous assessment of the ligand's binding stability and its effect on the protein's dynamics, which is crucial for confirming its potential as a bioactive agent. nih.govfrontiersin.orgplos.orgnih.gov

Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

Molecular dynamics (MD) simulations offer a virtual window into the dynamic nature of a ligand-protein complex over time. Two fundamental analyses derived from MD trajectories are the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which provide crucial information about the stability and flexibility of the system.

The Root Mean Square Deviation (RMSD) is a key metric used to assess the convergence and stability of a molecular dynamics simulation. It quantifies the average distance between the atoms of a superimposed structure at a specific time point and a reference structure (typically the initial minimized structure). A stable RMSD plot over the simulation time suggests that the protein-ligand complex has reached a state of equilibrium. For isoquinoline derivatives, a low and stable RMSD value for the ligand within the binding pocket of a target protein would indicate that the compound maintains a consistent and stable binding mode. researchgate.net Conversely, large fluctuations in the ligand RMSD might suggest instability and multiple binding conformations. nih.gov

The Root Mean Square Fluctuation (RMSF) , on the other hand, measures the flexibility of individual amino acid residues or atoms within the protein-ligand complex. nih.gov By calculating the fluctuation of each residue from its average position throughout the simulation, RMSF analysis can identify regions of the protein that are rigid or flexible upon ligand binding. youtube.com For instance, residues in direct contact with an isoquinoline-based inhibitor might exhibit reduced fluctuations, indicating a stable interaction. Conversely, other regions of the protein might show increased flexibility, which could be functionally relevant for the protein's mechanism of action. nih.gov

Table 1: Illustrative RMSD Data for a Simulated Isoquinoline Derivative-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 1.50 |

| 20 | 1.30 | 1.65 |

| 30 | 1.28 | 1.60 |

| 40 | 1.32 | 1.55 |

| 50 | 1.35 | 1.62 |

| 60 | 1.33 | 1.58 |

| 70 | 1.36 | 1.63 |

| 80 | 1.34 | 1.61 |

| 90 | 1.35 | 1.60 |

| 100 | 1.36 | 1.62 |

This table presents hypothetical RMSD values to demonstrate the stabilization of a protein-ligand complex over a 100 ns simulation. A plateauing of the RMSD values for both the ligand and the protein backbone indicates that the system has reached equilibrium.

Table 2: Representative RMSF Data for Protein Residues in Complex with an Isoquinoline Derivative

| Residue Number | RMSF (Å) | Interaction with Ligand |

| 25 | 0.85 | Yes |

| 26 | 0.92 | Yes |

| 50 | 1.50 | No |

| 75 | 0.78 | Yes |

| 100 | 2.10 | No (Loop Region) |

| 125 | 0.88 | Yes |

| 150 | 1.65 | No |

This illustrative table showcases how RMSF values can differ across a protein structure. Residues directly interacting with the isoquinoline ligand are shown to have lower RMSF values, indicating reduced flexibility and stable binding.

Binding Free Energy Calculations (e.g., MM-GBSA)

While molecular docking provides a static snapshot of the binding pose and an initial estimate of the binding affinity, a more accurate prediction of the binding free energy can be obtained using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). This technique combines the molecular mechanics energies from the simulation with a continuum solvation model to calculate the free energy of binding of a ligand to a protein. nih.gov

The MM-GBSA method calculates the binding free energy (ΔG_bind) by subtracting the free energy of the receptor and ligand in their unbound states from the free energy of the protein-ligand complex. The calculation typically includes contributions from van der Waals interactions, electrostatic interactions, the polar solvation energy, and the non-polar solvation energy. nih.gov This approach is widely used in drug discovery to rank and prioritize potential inhibitors. researchgate.net

For isoquinoline derivatives, MM-GBSA calculations can provide valuable insights into the key energetic contributions driving the binding process. For example, the analysis can reveal whether the binding is primarily driven by electrostatic or van der Waals forces. Furthermore, by decomposing the binding energy on a per-residue basis, it is possible to identify the specific amino acid residues that contribute most significantly to the binding of the isoquinoline ligand. nih.gov This information is invaluable for the structure-based design of more potent and selective inhibitors.

Table 3: Example of MM-GBSA Binding Free Energy Decomposition for an Isoquinoline Derivative

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -20.8 |

| Polar Solvation Energy (ΔG_polar) | 25.2 |

| Non-Polar Solvation Energy (ΔG_nonpolar) | -5.9 |

| Binding Free Energy (ΔG_bind) | -47.0 |

This table provides a hypothetical breakdown of the binding free energy calculated using MM-GBSA for an isoquinoline derivative. The negative ΔG_bind indicates a favorable binding interaction, with van der Waals and electrostatic interactions being the primary driving forces.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Vitro

Elucidation of Structural Determinants for Biological Activitynih.govnih.govnih.govfrontiersin.org

The biological profile of isoquinoline-based compounds is intricately linked to their molecular architecture. The specific arrangement and nature of substituents on the core structures, the modifications of associated moieties, and the spatial configuration of linkers are all critical determinants of their pharmacological effects.

Role of Isoquinoline (B145761) Core Substituents on Target Modulationnih.gov

The isoquinoline nucleus is a foundational scaffold in many biologically active compounds. vulcanchem.com Substitutions on this core structure are a key strategy for modulating target affinity and efficacy. For instance, in the context of 8-hydroxyquinoline (B1678124) derivatives, which share a similar bicyclic system, substitutions at various positions significantly influence their biological effects. nih.gov Studies on 8-hydroxyquinoline-derived Mannich bases have shown that substitutions at the R5 and R7 positions have a strong impact on their selective toxicity towards multidrug-resistant cancer cells. nih.gov The position of the nitrogen atom within the quinoline (B57606) scaffold is also crucial; its removal or shift can lead to a reduction or loss of toxicity and chelating ability. nih.gov

In the development of inhibitors for Poly(ADP-ribose)polymerase (PARP), substitutions on the isoquinoline ring have proven critical. Specifically, 5-substituted isoquinolin-1-ones, such as 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one, have been identified as potent PARP inhibitors in vitro. nih.gov This highlights that the nature and position of substituents on the isoquinoline core are pivotal for effective enzyme modulation.

Similarly, for dopamine (B1211576) receptor agonists, the substitution pattern on the isoquinoline framework is a determining factor for receptor affinity and selectivity. The development of potent and selective D1 dopamine agonists has often involved the strategic placement of hydroxyl groups and other moieties on the isoquinoline or related benzo[h]isoquinoline ring system. nih.govresearchgate.net

Influence of Hydroxybenzoate Moiety Modifications on Biological Responsenih.gov

The hydroxybenzoate portion of Isoquinolin-8-yl 3-hydroxybenzoate is also expected to play a significant role in its biological interactions. The hydroxyl group, in particular, is a key functional group that can participate in hydrogen bonding with biological targets. While direct modification studies on this specific molecule are not widely documented, the importance of hydroxyl groups on aromatic rings is well-established in medicinal chemistry.

For example, in the context of lipoxygenase inhibitors, the presence of a free catechol function (two hydroxyl groups on a benzene (B151609) ring) is fundamental for enzyme inhibition. frontiersin.org Acetylation of these hydroxyl groups leads to a complete loss of inhibitory activity, underscoring their necessity for the compound's mechanism of action. frontiersin.org By extension, modifications to the single hydroxyl group on the 3-hydroxybenzoate moiety of the title compound, such as altering its position or replacing it with other functional groups, would likely have a profound impact on its biological activity profile. This could alter its binding affinity to target proteins by changing its hydrogen-bonding capabilities and electronic properties.

Impact of Linker Length and Stereochemistry on Pharmacological Profilesfrontiersin.org

In this compound, the "linker" is the ester bond connecting the isoquinoline and 3-hydroxybenzoate moieties. While the length of this single-bond linker is fixed, its rotational flexibility allows for different spatial orientations of the two main structural components. The relative stereochemistry of these components is crucial for fitting into the binding pocket of a target protein.

In Vitro Biochemical Mechanism of Action Investigations

The potential therapeutic applications of isoquinoline derivatives are often rooted in their ability to modulate specific enzymes and receptors. In vitro studies are essential for elucidating these mechanisms of action.

Enzyme Inhibition and Modulation Studies (e.g., Lipoxygenase, Protein Tyrosine Phosphatase, PARP, Tankyrase)nih.govgoogle.comnih.gov

Lipoxygenase: Lipoxygenases (LOXs) are enzymes involved in the inflammatory pathway. nih.gov Many natural and synthetic compounds have been investigated as LOX inhibitors. Coumarin derivatives, for instance, have shown effective lipoxygenase inhibition activity. nih.gov A key feature of many LOX inhibitors is the presence of hydroxyl groups on an aromatic ring, which are often involved in the catalytic inhibition. frontiersin.org Compounds with a catechol structure have been shown to be potent inhibitors of both soybean 15-lipoxygenase and human 5-lipoxygenase. frontiersin.org Given the 3-hydroxybenzoate moiety, this compound could potentially exhibit inhibitory activity against LOX enzymes, although direct evidence is needed.

Protein Tyrosine Phosphatase (PTP): Protein tyrosine phosphatase-1B (PTP1B) is a key negative regulator of insulin (B600854) signaling, making it a therapeutic target for type 2 diabetes and obesity. nih.gov Inhibition of PTP1B has been shown to improve insulin sensitivity. nih.gov While specific studies on this compound are lacking, various heterocyclic compounds are known to inhibit PTPs.

PARP and Tankyrase: Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair, and their inhibition is a strategy in cancer therapy. nih.gov Certain 3-substituted benzamides and 5-substituted isoquinolin-1-ones have been synthesized and evaluated as PARP inhibitors. nih.gov Tankyrases (TNKS), a subclass of the PARP family, are involved in the Wnt signaling pathway, which is often dysregulated in cancer. google.com Inhibition of tankyrase can suppress Wnt signaling, making it a target for cancer treatment. google.comnih.gov Isoquinolin-1-one derivatives have been specifically developed as tankyrase inhibitors. google.com The isoquinoline core of this compound suggests a potential, though unconfirmed, role in the modulation of these enzymes.

The table below presents data on the inhibitory activity of selected isoquinoline derivatives against PARP.

| Compound | Target | IC50 (µM) |

| 5-Bromoisoquinolin-1-one | PARP | Potent inhibitor (specific IC50 not provided) |

| 5-Iodoisoquinolin-1-one | PARP | Potent inhibitor (specific IC50 not provided) |

| 3-Oxiranylbenzamide | PARP | Potent inhibitor (specific IC50 not provided) |

| Data sourced from a preliminary in vitro screen. nih.gov |

Receptor Binding and Allosteric Modulation (e.g., Dopamine D1 receptor, Sphingosine-1-phosphate 2 receptor)nih.govnih.govnih.govnih.gov

Dopamine D1 Receptor: The dopamine D1 receptor is a G-protein coupled receptor involved in various neurological processes. mdpi.com The isoquinoline scaffold is a key component of several potent D1 receptor agonists. For example, dinapsoline (B1670685) and dihydrexidine, which contain rigid isoquinoline-like structures, are full agonists at the D1 receptor. nih.govresearchgate.net The development of octahydrobenzo[h]isoquinolines has led to extremely potent and high-affinity D1-selective agonists. nih.gov These findings suggest that the isoquinoline core of this compound could potentially interact with the dopamine D1 receptor.

The table below shows the binding affinities of representative dopamine D1 receptor agonists with isoquinoline-related structures.

| Compound | Receptor | Ki (nM) |

| Dinoxyline | Dopamine D1 | <10 |

| N-allyl derivative of Dinoxyline | Dopamine D1 | 260 |

| N-n-propyl derivative of Dinoxyline | Dopamine D1 | 250 |

| Data represents binding affinities for the D1 receptor. researchgate.net |

Sphingosine-1-phosphate 2 (S1P2) Receptor: Sphingosine-1-phosphate (S1P) and its receptors are involved in a multitude of cellular processes, including cell growth, differentiation, and migration. nih.gov The S1P signaling pathway has been implicated in cancer progression and resistance. nih.gov While a direct link between this compound and S1P receptors has not been established, the diverse biological activities of both isoquinolines and phenolic compounds suggest that this is a potential area for future investigation.

Interaction with Bacterial and Viral Targets (e.g., DNA Gyrase, SARS-CoV-2 nsp3 and nsp12)

The unique structure of this compound, which combines an isoquinoline core with a 3-hydroxybenzoate moiety, has prompted investigations into its potential as an antimicrobial and antiviral agent. vulcanchem.com The isoquinoline framework is a known feature in many bioactive compounds, and its derivatives have been a focus of research for their therapeutic potential. researchgate.net

Bacterial DNA Gyrase:

DNA gyrase is a critical enzyme in bacteria responsible for managing DNA supercoiling, a process vital for DNA replication and repair. nih.gov This makes it a well-established target for antibacterial agents. While direct studies on this compound's effect on DNA gyrase are not extensively documented, the broader class of isoquinoline and quinoline derivatives has shown activity against this enzyme. For instance, novel N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of the DNA gyrase B subunit (GyrB). nih.gov Similarly, derivatives of 8-hydroxyquinoline have been explored as antibacterial agents targeting both intra- and extracellular Gram-negative pathogens. nih.govnih.gov The activity of these related compounds suggests a potential, yet unconfirmed, avenue for the action of this compound.

| Related Compound Class | Target | Observed Effect | Reference |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA Gyrase B (GyrB) | Inhibition of ATPase activity | nih.gov |

| 8-Hydroxyquinoline Derivatives | General Antibacterial | Inhibition of bacterial growth | nih.govnih.gov |

SARS-CoV-2 nsp3 and nsp12:

The COVID-19 pandemic spurred intensive research into inhibitors of key viral proteins of SARS-CoV-2. The viral RNA-dependent RNA polymerase (RdRp), also known as nsp12, is the central enzyme in the virus's replication machinery. nih.govnih.gov It works in concert with other non-structural proteins (nsps) like nsp7 and nsp8 to carry out the synthesis of viral RNA. nih.gov While specific data on the interaction of this compound with nsp3 and nsp12 is not available, the general class of isoquinoline alkaloids has been investigated for antiviral properties. researchgate.net The exploration of small molecules that can disrupt the function of the nsp12-nsp7-nsp8 complex is an active area of research. nih.gov

Modulation of Cellular Pathways (e.g., Wnt signaling, cAMP accumulation)

Beyond direct targeting of pathogens, understanding how a compound affects host cellular pathways is crucial. The Wnt signaling pathway and cyclic AMP (cAMP) accumulation are fundamental processes that regulate a wide array of cellular activities.

Wnt Signaling:

The Wnt signaling pathway is a highly conserved pathway that plays a critical role in embryonic development, cell proliferation, and differentiation. Aberrant Wnt signaling is implicated in various diseases, including cancer. There is currently no specific information available in the public domain detailing the effects of this compound on the Wnt signaling pathway.

cAMP Accumulation:

Cyclic AMP is a ubiquitous second messenger that mediates the cellular response to a variety of hormones and neurotransmitters. The modulation of cAMP levels can have profound effects on cellular function. At present, there are no published studies that specifically investigate the impact of this compound on cAMP accumulation.

Lead Optimization Strategies in the Development of Isoquinolin 8 Yl 3 Hydroxybenzoate Analogues

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of the original lead. This approach involves modifying the core structure, or scaffold, of the molecule. In the context of Isoquinolin-8-yl 3-hydroxybenzoate, the isoquinoline (B145761) ring system represents a key scaffold that can be explored for replacement. The goal is to discover new core structures that may offer improved properties, such as enhanced target engagement, better pharmacokinetic profiles, or novel intellectual property.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a complementary strategy. patsnap.com For this compound, two key functional groups are ripe for bioisosteric replacement: the ester linkage and the phenolic hydroxyl group.

The ester group, while contributing to the molecule's structure, can be susceptible to hydrolysis by esterases in the body, potentially leading to rapid metabolism and poor bioavailability. Replacing the ester with more stable bioisosteres is a common tactic to address this liability. u-tokyo.ac.jp Some potential replacements are shown in the table below.

Table 1: Potential Bioisosteric Replacements for the Ester Linkage

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| Ester | Amide | Increased metabolic stability due to resistance to hydrolysis. patsnap.com |

| Ester | 1,2,3-Triazole | Chemically stable and can mimic the steric and electronic properties of the ester. cambridgemedchemconsulting.com |

| Ester | Oxadiazole | Can offer improved metabolic stability. cambridgemedchemconsulting.com |

The phenolic hydroxyl group on the 3-hydroxybenzoate moiety is also a candidate for bioisosteric modification. While it may be crucial for target binding, phenols can be rapidly metabolized through glucuronidation or sulfation, leading to rapid clearance from the body. biologyinsights.com Furthermore, oxidation of phenols can sometimes lead to the formation of reactive metabolites. biologyinsights.com Replacing the phenol (B47542) with a bioisostere can mitigate these issues while preserving the essential interactions with the biological target. biologyinsights.comnih.gov

Table 2: Potential Bioisosteric Replacements for the Phenol Group

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| Phenol | N-acyl sulfonamide | Mimics the acidic nature of the phenol and can improve metabolic stability. biologyinsights.com |

| Phenol | 1H-Tetrazole | Acts as a non-classical bioisostere, mimicking the acidity and hydrogen bonding capabilities of the phenol group. biologyinsights.com |

| Phenol | Indole or Benzimidazolone | Can serve as a phenol mimic, potentially improving metabolic stability and pharmacokinetic properties. nih.govresearchgate.net |

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) offers an alternative or complementary approach to traditional high-throughput screening. This method involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to the biological target. These initial fragment hits, which typically have weak affinity, are then grown or linked together to create a more potent lead compound.

In the case of this compound, the molecule can be deconstructed into its constituent fragments: the isoquinoline core and the 3-hydroxybenzoate moiety. An FBDD campaign could start by screening a library of isoquinoline-like fragments and another library of fragments resembling 3-hydroxybenzoate to identify initial binders. Structural information, such as X-ray crystallography or NMR spectroscopy, would then be used to understand how these fragments bind to the target protein. This information guides the subsequent optimization process, where the fragments are elaborated or combined to produce a high-affinity ligand. This approach can lead to more efficient exploration of chemical space and can result in leads with better ligand efficiency.

Rational Design Based on X-ray Structures and Computational Modeling

Rational, structure-based drug design is a powerful tool for lead optimization. This approach relies on a detailed understanding of the three-dimensional structure of the biological target and how the lead compound binds to it. While a specific X-ray crystal structure of this compound bound to its target may not be publicly available, the principles of rational design can be illustrated hypothetically.

If a crystal structure of the target protein is available, computational modeling techniques such as molecular docking can be used to predict the binding mode of this compound. This virtual model can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the protein's active site.

This structural information is invaluable for guiding the design of new analogues. For instance, if the model shows that the 3-hydroxyl group is forming a critical hydrogen bond with a specific amino acid residue in the target, medicinal chemists can focus on modifications that preserve or enhance this interaction. Conversely, if the model reveals a nearby hydrophobic pocket that is not occupied by the current lead, analogues can be designed to extend into this pocket, potentially increasing binding affinity. Computational methods can also be used to predict the binding affinity of designed analogues before they are synthesized, helping to prioritize the most promising candidates.

Strategies for Enhancing Drug-like Properties and Pharmacokinetic Profiles (In Vitro Assays)

Beyond improving potency, a key goal of lead optimization is to enhance the drug-like properties and pharmacokinetic profile of a compound. This involves a battery of in vitro assays designed to assess properties such as solubility, permeability, metabolic stability, and potential for off-target effects.

For analogues of this compound, these assays would be crucial for identifying candidates with a higher probability of success in later stages of drug development. Key in vitro assays include:

Aqueous Solubility: Poor solubility can limit absorption and bioavailability. High-throughput solubility assays are used to quickly assess the solubility of a large number of compounds.

Cell Permeability: The ability of a compound to cross cell membranes is essential for reaching its intracellular target. Assays such as the Caco-2 permeability assay are used to predict intestinal absorption.

Metabolic Stability: The rate at which a compound is metabolized by liver enzymes is a critical determinant of its half-life in the body. Assays using liver microsomes or hepatocytes are used to assess metabolic stability.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins can affect its distribution and availability to bind to its target.

CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. Assays are conducted to assess the potential of a compound to inhibit major CYP isoforms.

The data generated from these assays, often compiled into a multi-parameter optimization score, guides the selection of the most promising analogues for further development.

Evaluation of Unbound Intrinsic Clearance (Cl_int,u) and High-Throughput Solubility Assays (HTSA)

Two particularly important assays in early drug discovery are the determination of unbound intrinsic clearance (Cl_int,u) and high-throughput solubility assays (HTSA).

Unbound Intrinsic Clearance (Cl_int,u): This parameter provides a measure of the intrinsic metabolic liability of a compound, corrected for the fraction that is bound to proteins and microsomes in the in vitro assay. A lower Cl_int,u value is generally desirable, as it suggests a lower rate of metabolism and potentially a longer half-life in vivo. This is a more refined metric than simple microsomal stability as it accounts for the unbound fraction of the drug, which is the portion available for metabolism.

High-Throughput Solubility Assays (HTSA): These assays are designed to rapidly screen the solubility of a large number of compounds. Poor aqueous solubility is a major hurdle in drug development, often leading to poor absorption and bioavailability. HTSA methods, such as nephelometry or UV-based plate reader assays, allow for the early identification of compounds with solubility issues, enabling medicinal chemists to prioritize more soluble analogues or to develop strategies to improve solubility.

Development of Novel Synthetic Routes for Optimized Leads

As lead optimization progresses and promising analogues are identified, the development of efficient and scalable synthetic routes becomes crucial. The initial synthetic route used to prepare the first set of analogues may not be suitable for producing larger quantities of the optimized lead compound required for more extensive preclinical and clinical studies.

For analogues of this compound, the development of novel synthetic routes would likely focus on modular approaches that allow for the easy introduction of diverse substituents on both the isoquinoline and the benzoate (B1203000) rings. For the isoquinoline core, various methods such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, as well as more modern transition-metal-catalyzed methods, could be explored. organic-chemistry.org For the 3-hydroxybenzoate portion, methods for the selective functionalization of the aromatic ring would be important. cdnsciencepub.comcdnsciencepub.comrasayanjournal.co.in

The development of a robust and efficient synthetic route is a critical step in the transition from lead optimization to preclinical development, ensuring that the chosen candidate can be produced in a cost-effective and reliable manner.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The process of drug discovery and molecular design is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These computational tools can process and learn from vast datasets of chemical information to predict molecular properties, identify potential drug candidates, and generate entirely new molecular structures. nih.govmdpi.com For scaffolds like Isoquinolin-8-yl 3-hydroxybenzoate, AI and ML offer powerful strategies to accelerate and refine the discovery pipeline.

De Novo Design and Virtual Screening: Generative AI models can design novel molecules from the ground up, a process known as de novo design. mdpi.comnih.govschrodinger.com Starting with a core structure like isoquinoline (B145761), these algorithms can explore a vast chemical space to generate derivatives with optimized properties. schrodinger.combohrium.com For instance, reinforcement learning can be coupled with generative models to build new molecules atom by atom within a specific protein's binding pocket, optimizing for binding affinity, potency, and synthetic accessibility simultaneously. bohrium.comarxiv.org

Table 1: Application of AI/ML in the Development of Isoquinoline-Hydroxybenzoate Scaffolds

| AI/ML Application | Description | Potential Impact on Scaffold Development |

| Generative Models | Algorithms (e.g., RNNs, GANs, Diffusion Models) that create new molecular structures. mdpi.comnih.gov | Design of novel this compound analogs with tailored properties (e.g., improved solubility, target specificity). |

| Virtual Screening | Computational filtering of large compound libraries to identify potential hits for a biological target. researchgate.netnih.gov | Rapid identification of derivatives with high predicted affinity for new or existing biological targets, accelerating hit discovery. biorxiv.org |

| Property Prediction | ML models trained to predict physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage filtering of computationally generated compounds to eliminate those with likely poor drug-like properties, improving success rates. |

| Retrosynthesis Planning | AI tools that predict the synthetic pathways for a given molecule. mit.edu | Evaluation of the synthetic feasibility of novel, computationally designed analogs, bridging the gap between design and laboratory reality. |

Exploration of Novel Biological Targets for Isoquinoline-Hydroxybenzoate Scaffolds

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, as it appears in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govglpbio.com The specific combination of an isoquinoline ring with a hydroxybenzoate group in this compound opens up possibilities for interaction with a unique set of biological targets.

Historically, isoquinoline derivatives have been investigated as inhibitors of enzymes like Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinases (CDKs), which are crucial in cancer progression. nih.gov Recent research continues to uncover new targets. For example, some isoquinoline derivatives have been found to act as potent inhibitors of Inhibitor of Apoptosis Proteins (IAPs), offering a pathway to induce apoptosis in cancer cells. nih.gov Others have shown activity against microtubules, binding to the colchicine (B1669291) site and disrupting cell division, a validated anticancer strategy. nih.gov

Future research will likely focus on identifying less-conventional targets for this scaffold. The 8-hydroxyquinoline (B1678124) substructure is a known metal chelator, a property that can be exploited to target metalloenzymes or disrupt metal homeostasis in diseased cells, such as in neurodegenerative disorders or certain cancers. nih.govyoutube.com The exploration could extend to targets like:

Kinases involved in signaling pathways: Beyond the well-studied CDKs, numerous other kinases are implicated in disease and could be modulated by isoquinoline-based compounds.

Epigenetic targets: Enzymes that modify DNA and histones, such as histone demethylases, are increasingly recognized as important cancer targets and have been shown to be inhibited by 8-hydroxyquinoline derivatives. nih.gov

Bacterial and fungal enzymes: With rising antimicrobial resistance, there is a pressing need for new agents. Isoquinoline scaffolds are being actively investigated for their ability to inhibit essential microbial processes, such as cell wall synthesis. nih.govrsc.org

The search for these new targets is often guided by screening the compound against panels of human cancer cell lines and microorganisms, followed by proteomic and metabolomic studies to elucidate the mechanism of action. nih.govacs.org

Advanced Chemical Probes for Cellular and Biochemical Pathway Interrogation

Understanding what a compound does inside a cell requires sophisticated tools. A chemical probe is a molecule designed to identify and engage a specific biological target, allowing researchers to study its function within a complex cellular environment. The this compound scaffold is an excellent starting point for the rational design of such probes.

By making strategic chemical modifications, the parent compound can be converted into a tool for biological interrogation. A common strategy involves attaching a reporter group, such as a fluorophore, to the core scaffold. mdpi.combohrium.com Several isoquinoline derivatives have been synthesized that exhibit fluorescent properties, making them useful for applications in cellular imaging. mdpi.comresearchgate.netacs.org For instance, a fluorescent tag could be added to the hydroxybenzoate ring of this compound. The resulting probe could then be introduced to live cells, and its localization and accumulation could be monitored via fluorescence microscopy. nih.gov This can provide valuable clues about its cellular uptake and sites of action. nih.gov

Another advanced approach is the development of photoaffinity probes. This involves incorporating a photoreactive group into the molecule. Upon exposure to UV light, this group forms a covalent bond with any nearby interacting proteins. Researchers can then isolate these "tagged" proteins and identify them using mass spectrometry, thus definitively identifying the compound's direct biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoquinolin-8-yl 3-hydroxybenzoate, and what methodological considerations ensure high yield and purity?

- Answer : The compound can be synthesized via esterification reactions, leveraging methodologies analogous to ethyl 3-hydroxybenzoate synthesis (e.g., Mitsunobu reactions or acid-catalyzed condensation). Key considerations include:

- Use of catalysts like triethylamine in dichloroethane to optimize reaction kinetics .

- Purification via column chromatography to isolate the ester product from unreacted starting materials or isomers.

- Monitoring reaction progress using thin-layer chromatography (TLC) to confirm intermediate formation .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Answer :

- NMR spectroscopy (¹H and ¹³C) to confirm the ester linkage and aromatic proton environments .

- IR spectroscopy to identify hydroxyl (-OH) and carbonyl (C=O) stretching frequencies, critical for verifying ester formation .

- Mass spectrometry (MS) for molecular weight validation and detecting fragmentation patterns unique to the isoquinoline backbone .

Q. How can researchers calibrate instruments for quantifying this compound in complex mixtures?

- Answer : Use ethyl 3-hydroxybenzoate as a reference standard due to its structural similarity. Methodologies include:

- High-performance liquid chromatography (HPLC) with UV detection at 254 nm, optimized using gradient elution protocols .

- Calibration curves constructed from serial dilutions (e.g., 0.1–10 µg/mL) to ensure linearity and reproducibility .

Advanced Research Questions

Q. How does rotational isomerism in this compound influence its biochemical interactions?

- Answer : The ester group’s hindered rotation can lead to anti/syn conformers, altering binding affinity with target proteins (e.g., enzymes or receptors). Methodological approaches include:

- Dynamic NMR to study isomerization kinetics in solution .

- X-ray crystallography to resolve preferred conformations in solid-state structures .

- Computational modeling (e.g., DFT calculations) to predict energy barriers between isomers .

Q. What enzymatic pathways degrade this compound in anaerobic microbial systems?

- Answer : Sporotomaculum hydroxybenzoicum and related bacteria utilize 3-hydroxybenzoate hydroxylases (e.g., EC 1.14.13.24) to initiate degradation via reductive dehydroxylation. Key steps involve:

- Conversion to benzoyl-CoA intermediates, linked to substrate-level phosphorylation .

- Transcriptomic analysis (RNA-Seq) to identify upregulated genes in pathways like the 3-OAP (3-oxoadipate) route .

Q. How can transcriptomic and proteomic profiling elucidate metabolic stress responses to this compound?

- Answer :

- RNA-Seq to quantify gene expression changes in microbial models (e.g., Candida parapsilosis) exposed to the compound. For example, >4-fold upregulation of 365 genes has been observed in 3-hydroxybenzoate metabolism .

- LC-MS/MS proteomics to detect enzymes like monooxygenases or hydrolases induced during catabolism .

Q. What computational strategies predict the binding of this compound to transcriptional regulators like MobR?

- Answer :

- Homology modeling using templates like salicylate hydroxylase to predict MobR’s tertiary structure .

- Molecular docking (e.g., AutoDock Vina) to assess interactions between the compound and the regulator’s active site, focusing on residues conserved in 3-hydroxybenzoate 6-monooxygenases .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported degradation pathways for 3-hydroxybenzoate derivatives?

- Answer : Contradictions arise from species-specific pathways (e.g., Sporotomaculum vs. Syntrophus). To address this:

- Perform comparative metabolomics to identify unique intermediates across models .

- Validate enzyme activity via in vitro assays with purified 3-hydroxybenzoate hydroxylases .

Q. Why do some studies report conflicting isomerization behaviors for structurally similar esters?

- Answer : Solvent polarity and temperature critically influence rotational freedom. For reproducible results:

- Standardize solvent systems (e.g., DMSO vs. acetonitrile) .

- Conduct variable-temperature NMR experiments to map isomer populations .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.